N6-Benzoyl-2'-O-methyladenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

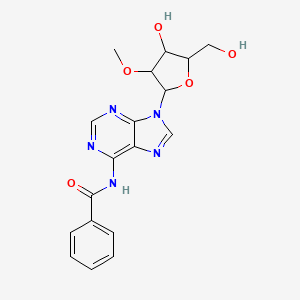

N6-Benzoyl-2’-O-methyladenosine is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. This compound is structurally related to adenosine, a fundamental building block of RNA. The modification at the N6 position with a benzoyl group and the 2’-O-methylation enhances its stability and functionality in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Benzoyl-2’-O-methyladenosine is synthesized through a multi-step chemical process. The synthesis typically involves the protection of the hydroxyl groups of adenosine, followed by selective benzoylation at the N6 position and methylation at the 2’-O position. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and reagents like benzoyl chloride and methyl iodide .

Industrial Production Methods

In industrial settings, the production of N6-Benzoyl-2’-O-methyladenosine involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield of the compound, which is crucial for its application in the synthesis of oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’-O-methyladenosine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the adenine base, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the benzoyl group, potentially converting it to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of N6-Benzoyl-2’-O-methyladenosine, such as hydroxylated or substituted analogs. These derivatives can have different biochemical properties and applications .

Scientific Research Applications

N6-Benzoyl-2’-O-methyladenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-O-methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The benzoyl and methyl groups enhance the compound’s resistance to enzymatic degradation, making it a valuable tool in RNA research . The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .

Comparison with Similar Compounds

Similar Compounds

N6-Methyladenosine: A common RNA modification that plays a crucial role in regulating gene expression.

N6,2’-O-Dimethyladenosine: Another modified nucleoside with similar applications in RNA research.

Uniqueness

N6-Benzoyl-2’-O-methyladenosine is unique due to its dual modification at the N6 and 2’-O positions, which provides enhanced stability and functionality compared to other similar compounds. This makes it particularly useful in the synthesis of stable and functional RNA molecules for various applications .

Biological Activity

N6-Benzoyl-2'-O-methyladenosine (NBMA) is a modified nucleoside derived from adenosine, distinguished by the addition of a benzoyl group at the N6 position and a methoxy group at the 2' position. This compound has garnered significant interest due to its diverse biological activities, particularly in antiviral and antitumor research. This article explores the biological activity of NBMA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O5. The modifications enhance its lipophilicity and receptor binding affinity compared to unmodified adenosine, making it more effective in various biological contexts. Below is a comparison table of NBMA with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Benzoyl group at N6, methoxy at 2' | Enhanced stability and receptor interaction |

| N6-Benzyl-2'-O-methyladenosine | Benzyl group at N6 | Less sterically hindered than benzoyl variant |

| 2'-O-Methyladenosine | Methyl group at 2' | Lacks N6 modification; less stable |

| N6-Acetyl-adenosine | Acetyl group at N6 | Weaker receptor interaction compared to benzoyl variant |

| N6-Cyclopropylmethyl-adenosine | Cyclopropylmethyl group at N6 | Unique structural feature affecting receptor binding |

Antiviral Activity

NBMA has been extensively studied for its antiviral properties , particularly against influenza viruses. Research indicates that NBMA exhibits inhibitory effects on both A and B strains of influenza by interfering with viral RNA synthesis through targeting the viral polymerase complex. This mechanism suggests that NBMA could serve as a potential therapeutic agent in treating viral infections.

Antitumor Activity

In addition to its antiviral effects, NBMA has demonstrated promising antitumor activity in preclinical studies. It has been shown to induce cell death in various cancer cell lines through mechanisms involving:

- Activation of caspases : This pathway leads to apoptosis, a form of programmed cell death.

- Disruption of mitochondrial function : This disruption can trigger cellular stress responses that promote cancer cell death.

Moreover, NBMA may possess anti-angiogenic properties , which could hinder the formation of new blood vessels necessary for tumor growth.

The biological activities of NBMA can be attributed to its interactions with various adenosine receptors, which play critical roles in inflammation, immunity, and cellular signaling pathways. The modifications present in NBMA enhance its binding affinity and selectivity towards specific receptors compared to unmodified adenosine. These interactions can influence physiological responses such as:

- Vasodilation

- Modulation of immune responses

- Neurotransmitter release

Research continues to elucidate the specific mechanisms through which NBMA exerts its effects in different biological contexts .

Case Studies and Research Findings

-

Influenza Virus Inhibition :

A study demonstrated that NBMA significantly reduced viral replication in infected cells, indicating its potential as an antiviral agent against influenza. -

Cancer Cell Line Studies :

Preclinical trials involving various cancer cell lines showed that treatment with NBMA resulted in increased apoptosis rates compared to controls. The activation of caspases was confirmed through assays measuring caspase activity. -

Receptor Interaction Studies :

Investigations into the receptor binding profiles of NBMA revealed enhanced affinity for A3 adenosine receptors, suggesting a targeted approach in modulating inflammatory responses .

Properties

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFHSPQCDRKMQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.